molecular formula C13H17BrN2O B581369 3-amino-4-bromo-N-cyclohexylbenzamide CAS No. 1177210-71-7

3-amino-4-bromo-N-cyclohexylbenzamide

Cat. No.: B581369
CAS No.: 1177210-71-7
M. Wt: 297.196
InChI Key: LSULDEJNIWVXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-bromo-N-cyclohexylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

3-amino-4-bromo-N-cyclohexylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The future directions of research involving 3-amino-4-bromo-N-cyclohexylbenzamide are not specified in the available resources. Given its role as a building block in organic chemistry, it may be used in the synthesis of a variety of compounds for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general synthetic route involves the coupling of a brominated benzamide derivative with an amino group and a cyclohexylamine under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-bromo-N-cyclohexylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the amino group to form different functional groups.

Mechanism of Action

The exact mechanism of action of 3-amino-4-bromo-N-cyclohexylbenzamide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-cyclohexylbenzamide: Similar in structure but lacks the amino group.

    N-cyclohexyl 3-bromobenzamide: Another benzamide derivative with a different substitution pattern.

Properties

IUPAC Name

3-amino-4-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSULDEJNIWVXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.